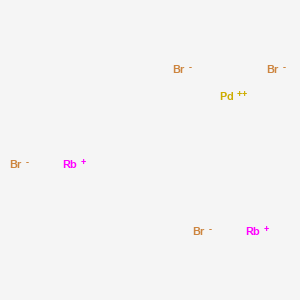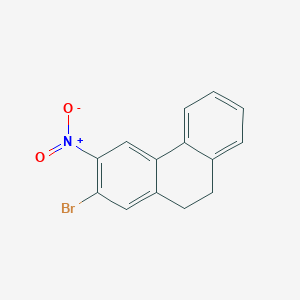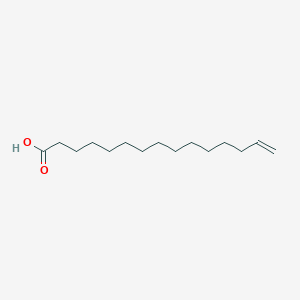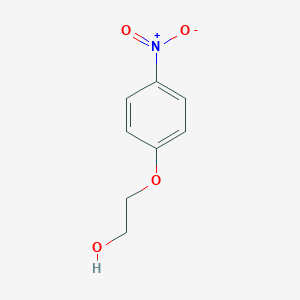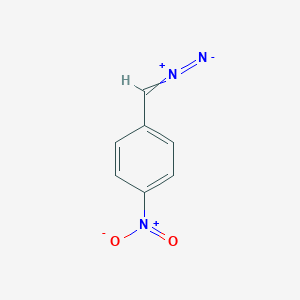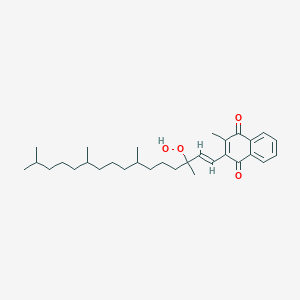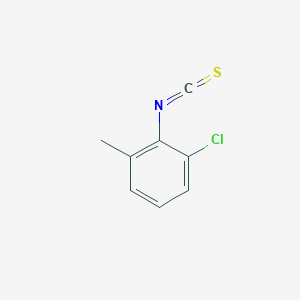
Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a palladium-based complex that has been found to have a variety of interesting properties, including its ability to act as a catalyst for a range of chemical reactions. In
作用機序
The mechanism of action of Palladate(2-), tetrachloro-, dihydrogen, (Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)-)- is still not fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it can accept electron pairs from other molecules. This property makes it an effective catalyst for a range of chemical reactions.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of Palladate(2-), tetrachloro-, dihydrogen, (Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)-)-. However, it is known that the compound is relatively non-toxic and has low levels of toxicity in animal models.
実験室実験の利点と制限
One of the main advantages of Palladate(2-), tetrachloro-, dihydrogen, (Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)-)- is its ability to act as an effective catalyst for a range of chemical reactions. This makes it a valuable tool for researchers in the fields of organic synthesis and catalysis. However, the compound does have some limitations, including its relatively high cost and the fact that it can be difficult to handle and store.
将来の方向性
There are many potential future directions for research on Palladate(2-), tetrachloro-, dihydrogen, (Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)-)-. Some of the most promising areas of research include the development of new catalysts based on this compound, the exploration of its potential applications in material science, and the study of its mechanism of action. Additionally, there is a need for further research into the toxicity and safety of this compound, particularly in the context of its potential use in industrial processes.
Conclusion:
Palladate(2-), tetrachloro-, dihydrogen, (Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)-)- is a promising compound with a range of potential applications in scientific research. Its ability to act as an effective catalyst for a range of chemical reactions makes it a valuable tool for researchers in many different fields. While there is still much to learn about this compound, its potential for future applications is clear.
合成法
The synthesis of Palladate(2-), tetrachloro-, dihydrogen, (Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)-)- involves the reaction of palladium(II) chloride with sodium formate in the presence of hydrochloric acid. The resulting product is a yellow crystalline powder that is soluble in water and other polar solvents.
科学的研究の応用
Palladate(2-), tetrachloro-, dihydrogen, (Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)-)- has been used in a wide range of scientific research applications, including catalysis, organic synthesis, and material science. One of the most promising applications of this compound is in the field of catalysis, where it has been found to be an effective catalyst for a range of chemical reactions, including cross-coupling reactions and Suzuki-Miyaura reactions.
特性
CAS番号 |
16970-55-1 |
|---|---|
製品名 |
Palladate(2-), tetrachloro-, dihydrogen, (SP-4-1)- |
分子式 |
Cl4H2Pd |
分子量 |
250.2 g/mol |
IUPAC名 |
hydron;palladium(2+);tetrachloride |
InChI |
InChI=1S/4ClH.Pd/h4*1H;/q;;;;+2/p-2 |
InChIキー |
RPYSFYBAYJBKCR-UHFFFAOYSA-L |
SMILES |
[H+].[H+].[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2] |
正規SMILES |
[H+].[H+].[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2] |
その他のCAS番号 |
16970-55-1 |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one](/img/structure/B102594.png)
